Cas no 1690261-06-3 ((1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine)
(1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- AKOS026742038
- EN300-187572
- 1690261-06-3
- (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine
- Cyclopropanemethanamine, α,2,2-trimethyl-, (αS)-
- (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine
-
- Inchi: 1S/C7H15N/c1-5(8)6-4-7(6,2)3/h5-6H,4,8H2,1-3H3/t5-,6?/m0/s1
- InChI Key: QQSDGHPFTKPPDJ-ZBHICJROSA-N
- SMILES: N[C@@H](C)C1CC1(C)C
Computed Properties
- Exact Mass: 113.120449483g/mol
- Monoisotopic Mass: 113.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 96.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.864±0.06 g/cm3(Predicted)
- Boiling Point: 122.2±8.0 °C(Predicted)
- pka: 10.82±0.29(Predicted)
(1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-187572-0.05g |
(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine |
1690261-06-3 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-187572-0.1g |
(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine |
1690261-06-3 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-187572-0.25g |
(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine |
1690261-06-3 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-187572-0.5g |
(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine |
1690261-06-3 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-187572-1g |
(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine |
1690261-06-3 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-187572-2.5g |
(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine |
1690261-06-3 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-187572-5g |
(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine |
1690261-06-3 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-187572-10g |
(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine |
1690261-06-3 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-187572-1.0g |
(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine |
1690261-06-3 | 1g |
$0.0 | 2023-06-08 |
(1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine
Introduction to (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine (CAS No. 1690261-06-3)
(1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine (CAS No. 1690261-06-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 1-(2,2-Dimethylcyclopropyl)ethanamine, is characterized by its unique structural features, which include a cyclopropyl group and a chiral center. These properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine consists of a cyclopropyl ring with two methyl groups attached to one carbon atom, and an ethylamine moiety attached to the chiral center. The presence of the cyclopropyl ring imparts significant steric hindrance and conformational rigidity to the molecule, which can influence its biological activity and pharmacokinetic properties. The chiral center at the 1-position of the ethylamine group further adds to the complexity and potential diversity of its interactions with biological targets.
Recent studies have explored the potential of (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine as a lead compound for drug discovery. One notable area of research is its interaction with G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. GPCRs are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune responses. The unique structural features of (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine make it an attractive candidate for modulating GPCR activity, potentially leading to the development of new drugs for treating conditions such as pain, inflammation, and neurological disorders.
In addition to its potential as a GPCR modulator, (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine has been investigated for its effects on other biological targets. For instance, studies have shown that this compound can interact with ion channels and transporters, which are crucial for maintaining cellular homeostasis. These interactions can have implications for conditions such as epilepsy and cardiovascular diseases. The ability of (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine to selectively target specific ion channels or transporters could lead to the development of more targeted and effective therapies.
The synthesis of (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine has been optimized using various synthetic routes to ensure high yields and purity. One common approach involves the asymmetric synthesis of the chiral center using catalytic asymmetric hydrogenation or enantioselective organocatalysis. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact by minimizing waste and energy consumption. The availability of scalable and cost-effective synthetic methods is crucial for advancing the compound from laboratory research to clinical trials.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine. Preclinical studies have shown promising results in animal models, demonstrating that this compound has favorable pharmacokinetic properties and low toxicity profiles. These findings provide a strong foundation for advancing to human trials. Ongoing clinical trials are focused on assessing the compound's safety in healthy volunteers and its efficacy in treating specific medical conditions.
The potential applications of (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine extend beyond traditional pharmaceuticals. In recent years, there has been growing interest in using this compound as a building block for more complex molecules in areas such as agrochemicals and materials science. Its unique structural features make it suitable for creating compounds with enhanced stability and functional properties. For example, derivatives of (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine have been explored for their use in developing new pesticides or polymers with improved performance characteristics.
In conclusion, (1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine (CAS No. 1690261-06-3) is a versatile compound with significant potential in various fields of research and application. Its unique chemical structure and biological activity make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, positioning it as a promising molecule for future innovations in medicinal chemistry.
1690261-06-3 ((1S)-1-(2,2-Dimethylcyclopropyl)ethan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)